

Upamostat vs. Nafamostat: A Comparative Guide for COVID-19 Treatment

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Compound of Interest

Compound Name: Wx-671

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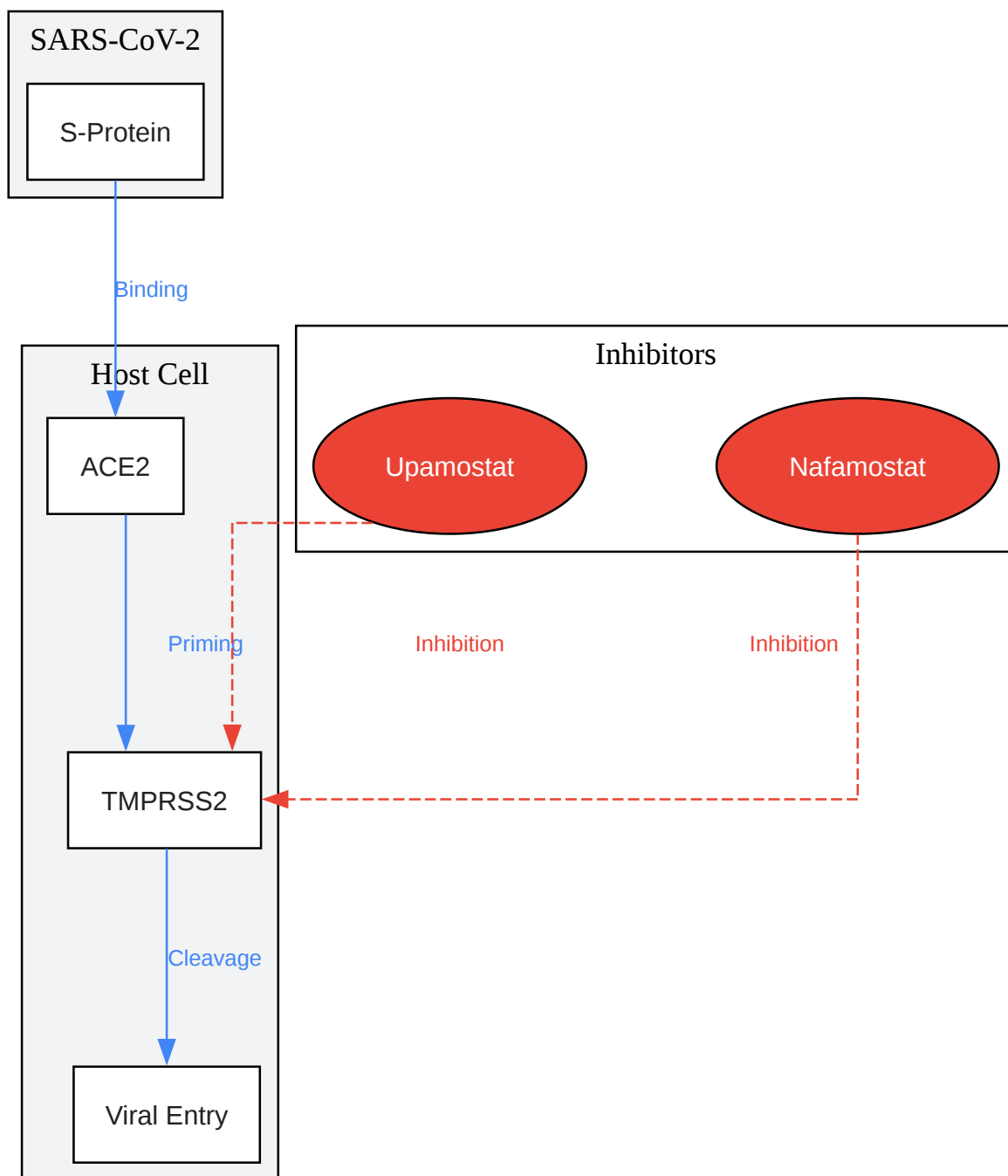
The global search for effective COVID-19 therapeutics has highlighted the potential of host-directed therapies, particularly serine protease inhibitors that block the entry of SARS-CoV-2 into host cells. This guide provides a detailed, objective comparison of two such inhibitors, Upamostat (RHB-107) and Nafamostat, focusing on their performance in preclinical and clinical studies, their mechanisms of action, and their pharmacokinetic profiles.

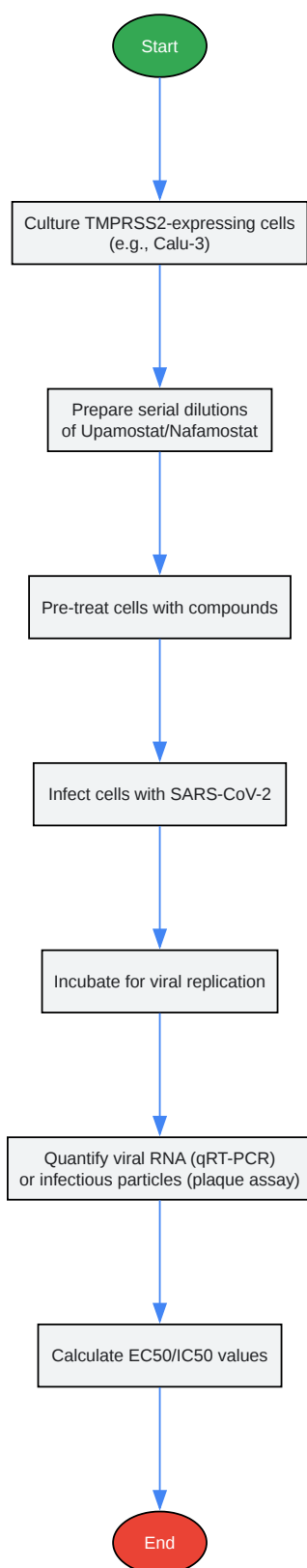
Mechanism of Action: Targeting Viral Entry

Both Upamostat and Nafamostat are serine protease inhibitors that target Transmembrane Serine Protease 2 (TMPRSS2), a crucial host cell enzyme for the priming of the SARS-CoV-2 spike (S) protein.^{[1][2]} This priming step is essential for the fusion of the viral and cellular membranes, allowing the virus to release its genetic material into the host cell and initiate replication. By inhibiting TMPRSS2, these drugs effectively block viral entry.^{[1][2]}

Upamostat is an orally administered prodrug of its active metabolite, WX-UK1.^[3] Beyond TMPRSS2, it is known to inhibit other serine proteases like trypsin and urokinase-type plasminogen activator (uPA).^[3] There is also some suggestion that it may act via cathepsin-L.^[4]

Nafamostat, administered intravenously, is also a potent inhibitor of TMPRSS2.^[5] In addition to its antiviral activity, Nafamostat possesses anticoagulant and anti-inflammatory properties, which could be beneficial in managing the complex pathophysiology of severe COVID-19.^{[1][6]}





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